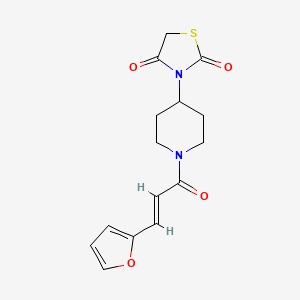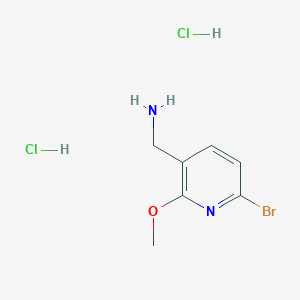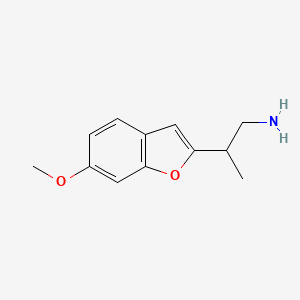
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, also known as CPN-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CPN-1 belongs to the class of urea derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory activities.
科学的研究の応用
Conformational Adjustments in Urea Derivatives
Research has shown that conformational adjustments in urea and thiourea derivatives, including those related to naphthalen-1-yl groups, play a significant role in their self-assembly and polymorphism. These adjustments are crucial for understanding the structural and functional properties of such compounds, which can have implications for their application in materials science and pharmaceuticals (Phukan & Baruah, 2016).
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas have been studied for their ability to unfold and form hydrogen-bonded complexes, which is relevant for designing self-assembling materials. This research is important for developing novel materials with specific optical or mechanical properties (Corbin et al., 2001).
Aurora Kinase Inhibitors
A study on the development of naphthyridin-4-yl ureas as Aurora kinase inhibitors for treating malignant diseases highlights the therapeutic potential of such compounds. This research is indicative of the role these molecules could play in developing new cancer treatments (Defaux et al., 2014).
Fluorescent Chemosensors
Naphthalene derivatives containing urea groups have been synthesized and evaluated as fluorescent chemosensors, demonstrating their utility in detecting ions such as fluoride. This application is crucial for environmental monitoring and diagnostics (Cho et al., 2003).
Synthesis of Anticancer Drug Intermediates
The synthesis of urea derivatives, such as 1-methyl-3-(5-nitropyridin-2-yl) urea, has been optimized for use as intermediates in the production of small molecule anticancer drugs. This research supports the pharmaceutical industry's need for efficient and scalable synthesis methods for drug development (Zhang et al., 2019).
特性
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-12-15-10-19(13-22-11-15)16-8-9-16)24-14-18-6-3-5-17-4-1-2-7-20(17)18/h1-7,10-11,13,16H,8-9,12,14H2,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPJYMZEKRGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)
![N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2358459.png)

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)